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Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide

substrate designed for the sensitive and specific measurement of the caspase-like activity of

the immunoproteasome, specifically targeting the β1i (LMP2) subunit.[1][2] The

immunoproteasome is a specialized form of the proteasome expressed in cells of

hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like

interferon-γ (IFN-γ). It plays a crucial role in processing antigens for presentation by MHC class

I molecules. Upon cleavage by the β1i subunit, the highly fluorescent 7-amino-4-

methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. This

property makes Ac-PAL-AMC an invaluable tool for studying immunoproteasome activity in

various contexts, including immunology, oncology, and neurodegenerative diseases.

Ac-PAL-AMC exhibits selectivity for the immunoproteasome over the constitutive proteasome,

making it a preferred substrate for specifically assaying immunoproteasome function.[1][3] This

document provides detailed application notes and protocols for the use of Ac-PAL-AMC in both

purified enzyme and cell lysate-based assays.
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Property Value Source

Full Name
Acetyl-Prolyl-Alanyl-Leucyl-7-

amino-4-methylcoumarin
[1]

Molecular Formula C₂₆H₃₄N₄O₆

Molecular Weight 498.6 g/mol

Excitation Wavelength 345-360 nm

Emission Wavelength 440-460 nm

Solubility Soluble in DMSO

Purity
>95% (typically confirmed by

HPLC)

Recommended Working Concentrations and Conditions

Assay Type
Recommended Ac-
PAL-AMC
Concentration

Key Assay
Conditions

Source

Purified

Immunoproteasome

Assay

50 - 200 µM

20 mM Tris, pH 7.1,

50 mM NaCl, 2 mM β-

mercaptoethanol,

37°C

Cell Lysate Assay 20 - 50 µM

Assay buffer may

require 0.035% SDS

for 20S proteasome

activation.

Kinetic Assays in Cell

Lysates
6.25 - 50 µM

Performed with up to

15 µg of total protein

in a 100 µl reaction

volume.

Note on Kinetic Parameters: Specific Michaelis-Menten constants (Km and Vmax) for Ac-PAL-
AMC with the β1i/LMP2 subunit are not readily available in the literature. It is recommended
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that researchers determine these parameters empirically for their specific experimental setup

and enzyme source.

Signaling Pathway
The ubiquitin-proteasome system is the major pathway for regulated protein degradation in

eukaryotic cells. The immunoproteasome is a key component of this pathway, particularly in

immune responses.
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Caption: Ubiquitin-Proteasome Pathway and Ac-PAL-AMC Assay Principle.
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Experimental Protocols
Protocol 1: Activity Assay with Purified 20S
Immunoproteasome
This protocol is designed for measuring the activity of purified or isolated 20S

immunoproteasome.

Materials:

Ac-PAL-AMC substrate

Purified 20S immunoproteasome

Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol

DMSO (for dissolving Ac-PAL-AMC)

96-well black microplate, opaque-walled for fluorescence measurements

Fluorescence microplate reader

Procedure:

Substrate Preparation:

Prepare a 10 mM stock solution of Ac-PAL-AMC in DMSO. Store at -20°C in aliquots to

avoid repeated freeze-thaw cycles.

On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final

working concentration (e.g., 50-200 µM). It is recommended to perform a substrate

titration to determine the optimal concentration for your specific enzyme lot and

experimental conditions.

Enzyme Preparation:

Dilute the purified 20S immunoproteasome in ice-cold Assay Buffer to the desired

concentration. The optimal enzyme concentration should be determined empirically to
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ensure a linear reaction rate over the desired time course.

Assay Setup (96-well plate format):

Add 50 µL of Assay Buffer to each well.

Add 25 µL of the diluted Ac-PAL-AMC working solution to each well.

To initiate the reaction, add 25 µL of the diluted immunoproteasome solution to each well.

For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with

readings taken every 1-2 minutes.

Use an excitation wavelength of 345-360 nm and an emission wavelength of 440-460 nm.

Data Analysis:

Subtract the fluorescence values of the negative control from the values of the enzyme-

containing wells.

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

Enzyme activity can be expressed as RFU/min or converted to moles of AMC released per

minute using a standard curve generated with free AMC.

Start Prepare Ac-PAL-AMC
and Enzyme Solutions

Add Buffer and Substrate
to 96-well Plate Add Purified Immunoproteasome Kinetic Read at 37°C

(Ex: 350nm, Em: 450nm) Calculate Initial Velocity End
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Caption: Workflow for Purified Immunoproteasome Activity Assay.

Protocol 2: Activity Assay in Cell Lysates
This protocol is for measuring immunoproteasome activity in total cell lysates.

Materials:

Ac-PAL-AMC substrate

Cells of interest (e.g., IFN-γ stimulated)

Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with

protease inhibitors, but without proteasome inhibitors)

Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol (optional:

0.035% SDS for 20S proteasome activation)

DMSO

Proteasome inhibitor (e.g., MG-132 or ONX-0914) for negative control

96-well black microplate

Fluorescence microplate reader

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

Cell Lysate Preparation:

Culture and treat cells as required (e.g., with IFN-γ to induce immunoproteasome

expression).

Harvest cells and wash with cold PBS.

Lyse the cell pellet in ice-cold Lysis Buffer.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (total cell lysate) and determine the protein concentration.

Substrate and Inhibitor Preparation:

Prepare a 10 mM stock solution of Ac-PAL-AMC in DMSO.

Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132 or 1 mM ONX-

0914 in DMSO). ONX-0914 is recommended for specifically inhibiting the

immunoproteasome's β5i subunit, which can help to dissect the activities of different

subunits.

Assay Setup (96-well plate format):

In duplicate wells, add a consistent amount of cell lysate (e.g., 10-50 µg of total protein) to

each well. Adjust the volume with Assay Buffer to 50 µL.

To one set of duplicate wells, add the proteasome inhibitor to a final concentration that

effectively blocks proteasome activity (e.g., 20 µM MG-132 or 1-5 µM ONX-0914). To the

other set, add an equivalent volume of DMSO (vehicle control). Incubate for 15 minutes at

37°C.

Prepare the Ac-PAL-AMC working solution in Assay Buffer to a 2x final concentration

(e.g., 40-100 µM).

Initiate the reaction by adding 50 µL of the 2x Ac-PAL-AMC working solution to all wells.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

Measure the fluorescence intensity kinetically for 30-60 minutes at Ex/Em wavelengths of

345-360/440-460 nm.

Data Analysis:
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For each time point, subtract the fluorescence values of the inhibitor-treated wells from the

vehicle-treated wells to determine the specific immunoproteasome activity.

Plot the specific fluorescence intensity (RFU) against time and determine the initial

reaction velocity (V₀).

Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture and Lyse Cells

Quantify Protein in Lysate

Add Lysate to 96-well Plate
(with/without Inhibitor)

Add Ac-PAL-AMC Substrate

Kinetic Read at 37°C

Calculate Specific Activity
(Normalized to Protein)

End

Click to download full resolution via product page

Caption: Workflow for Immunoproteasome Activity Assay in Cell Lysates.
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High Background Fluorescence: Ensure that the assay buffer and other reagents are not

contaminated with fluorescent compounds. The use of a specific proteasome inhibitor is

crucial for determining the background signal from non-proteasomal cleavage in cell lysates.

Low Signal: The concentration of active immunoproteasome in the sample may be too low.

Consider inducing immunoproteasome expression (e.g., with IFN-γ) or increasing the

amount of lysate or purified enzyme. Ensure the substrate has not degraded by using fresh

dilutions from a properly stored stock.

Non-linear Reaction Rate: This may indicate substrate depletion or enzyme instability.

Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear

range for the duration of the measurement.

DMSO Concentration: The final concentration of DMSO in the assay should be kept low

(typically <1%) as high concentrations can inhibit enzyme activity.

Instrument Settings: Optimize the gain settings on the fluorescence plate reader to ensure

the signal is within the linear detection range of the instrument.

By following these detailed protocols and considering the provided information, researchers

can effectively utilize Ac-PAL-AMC to accurately measure immunoproteasome activity,

contributing to a deeper understanding of its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3026253#ac-pal-amc-working-concentration-for-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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